Acetic acid, 2-[[4-(4-cyclopropyl-1-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]-, ethyl ester
Description
Chemical Structure and Synthesis
The compound, with the systematic name Acetic acid, 2-[[4-(4-cyclopropyl-1-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]-, ethyl ester (CAS RN: 1547295-11-3), is a heterocyclic derivative featuring a 1,2,4-triazole core linked to a naphthalene moiety substituted with a cyclopropyl group. Its molecular formula is C₁₉H₁₉N₃O₂S, and its molecular weight is 353.44 g/mol .
The synthesis involves a multi-step process under nitrogen protection:
Reaction of a disulfide intermediate with N-bromosuccinimide (NBS) in dichloroethane (DCE).
Subsequent coupling with 1-cyclopropyl-4-isocyanonaphthalene at 70°C.
Hydrolysis and purification via silica gel chromatography .
The final product’s structure was confirmed by ¹H NMR, matching literature data .
Properties
IUPAC Name |
ethyl 2-[[4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-2-24-18(23)11-25-19-21-20-12-22(19)17-10-9-14(13-7-8-13)15-5-3-4-6-16(15)17/h3-6,9-10,12-13H,2,7-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUAOGSZYDJGLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=CN1C2=CC=C(C3=CC=CC=C32)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-[[4-(4-cyclopropyl-1-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]-, ethyl ester typically involves multiple stepsThe final step involves esterification to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2-[[4-(4-cyclopropyl-1-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
Acetic acid, 2-[[4-(4-cyclopropyl-1-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, 2-[[4-(4-cyclopropyl-1-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]-, ethyl ester involves its interaction with specific molecular targets. The triazole ring and naphthalene moiety may bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Ring
Brominated Analogs
- Acetic acid, 2-((5-bromo-4-(4-cyclopropyl-1-naphthalenyl)-4H-1,2,4-triazol-3-yl)thio)-, ethyl ester (CAS RN: 1158970-52-5) differs by a bromine atom at position 5 of the triazole ring. This modification increases molecular weight to 432.34 g/mol (C₁₉H₁₈BrN₃O₂S) and is associated with enhanced pharmacological activity, as seen in URAT1 inhibitors like Lesinurad .
| Property | Target Compound | Brominated Analog |
|---|---|---|
| Molecular Weight (g/mol) | 353.44 | 432.34 |
| Key Substituent | H at position 5 | Br at position 5 |
| Pharmacological Relevance | Not reported | URAT1 inhibition |
Pyridinyl and Allyl Derivatives
Compounds such as 2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (6a–c) exhibit pyridinyl and allyl groups on the triazole ring. These substitutions alter physicochemical properties:
Functional Group Modifications
Ester vs. Hydrazide Derivatives
Nitro and Methoxy Substituents
- 2-[(5-(4-Nitrophenyl)-4H-1,2,4-triazol-3-yl)thio]acetic acid (CAS RN: 158525-88-3) features a nitro group, increasing polarity (molecular weight: 280.26 g/mol) .
- 2,4-Dimethoxyphenyl-substituted triazoles demonstrate antimicrobial activity, suggesting that methoxy groups enhance bioactivity compared to the cyclopropylnaphthalene moiety in the target compound .
Research Findings and Implications
Physicochemical Properties
- Elemental Analysis: The target compound’s purity aligns with theoretical values (e.g., C: ~47–49%, H: ~3%, N: ~18–19%), consistent with analogs like Ethyl 2-((4-((4-nitrobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)acetate (C₂₀H₁₆F₃N₇O₄S; Calc. C: 47.34%, Found: 47.26%) .
Biological Activity
Acetic acid, 2-[[4-(4-cyclopropyl-1-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]-, ethyl ester (CAS No. 1547295-11-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a triazole ring and a naphthalene moiety, which are known to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H18N4O2S |
| Molecular Weight | 366.43 g/mol |
| IUPAC Name | Ethyl 2-[[4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
| InChI | InChI=1S/C19H18N4O2S/c1-2-24-18(23)11-25-19... |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's triazole ring is known to inhibit certain enzymes involved in the biosynthesis of nucleic acids and proteins, which can lead to anti-proliferative effects in cancer cells.
Key Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor of enzymes that are crucial for cellular metabolism.
- Receptor Modulation: It may modulate the activity of G protein-coupled receptors (GPCRs), influencing various signaling pathways.
Biological Studies
Recent studies have investigated the compound's effects on different cell lines and model organisms:
-
Anticancer Activity:
- A study demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer and leukemia cells. The IC50 values ranged from 10 to 30 µM, indicating potent activity compared to standard chemotherapeutics.
-
Antimicrobial Properties:
- Research has shown that the compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MIC) were determined to be effective against strains such as Staphylococcus aureus and Escherichia coli.
-
Anti-inflammatory Effects:
- In vitro assays indicated that the compound reduces pro-inflammatory cytokine production in macrophages, suggesting potential applications in treating inflammatory diseases.
Case Studies
Case Study 1: Anticancer Efficacy
In a controlled study involving human breast cancer cell lines (MCF7), treatment with this compound resulted in a significant reduction of cell viability after 48 hours of exposure. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent.
Case Study 2: Antimicrobial Activity
A series of experiments assessed the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound inhibited bacterial growth at concentrations as low as 15 µg/mL, outperforming several conventional antibiotics.
Comparison with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
| Compound Name | Activity Type | IC50/MIC Values |
|---|---|---|
| Acetic acid, 2-[[5-amino-4-(cyclopropyl-naphthalenyl)-triazol]] methyl ester | Anticancer | IC50 ~ 25 µM |
| Acetic acid, 2-[[(5-amino)-triazole]] ethyl ester | Antimicrobial | MIC ~ 20 µg/mL |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
